molecular formula C18H16N2O3 B1665352 Amfonelic acid CAS No. 15180-02-6

Amfonelic acid

Cat. No. B1665352
CAS RN: 15180-02-6
M. Wt: 308.3 g/mol
InChI Key: WHHHJDGNBVQNAU-UHFFFAOYSA-N
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Description

Amfonelic acid (AFA; WIN 25,978) is a research chemical and dopaminergic stimulant with antibiotic properties . It’s primarily used in scientific research . The stimulant properties of AFA were discovered at Sterling-Winthrop during research on the antibiotic nalidixic acid .


Molecular Structure Analysis

Amfonelic acid has a molecular formula of C18H16N2O3 . Its average mass is 308.331 Da and its monoisotopic mass is 308.116089 Da .


Physical And Chemical Properties Analysis

Amfonelic acid is a yellow powder . It is soluble in 0.1 M NaOH and ethanol, and slightly soluble in water .

Scientific Research Applications

  • Neuropharmacological Studies

    • Summary of Application : Amfonelic acid has been extensively studied for its neuropharmacological properties . It is a potent and highly selective dopamine reuptake inhibitor (DRI) in rat brain preparations .
    • Methods of Application : In studies, it proved to be a potent and highly selective dopamine reuptake inhibitor (DRI) in rat brain preparations .
    • Results or Outcomes : A study found a moderately long half-life of approximately 12 hours and a dopaminergic potency approximately 50 fold that of methylphenidate in rat brain preparations .
  • Memory and Cognitive Functions

    • Summary of Application : Amfonelic acid has been investigated for its effects on memory and cognition.
  • Psychopharmacology and Antipsychotics Evaluation

    • Summary of Application : Amfonelic acid is known to enhance the effects of haloperidol, trifluoperazine and spiperone.
  • Drug Interaction Studies

    • Summary of Application : Amfonelic acid has been used in studies to understand drug interactions.
  • Understanding Dopamine Uptake and Neurotoxicity

    • Summary of Application : Amfonelic acid has been used in research to understand dopamine uptake and neurotoxicity.
  • Tyramine and Dopamine Studies

    • Summary of Application : Amfonelic acid has been used in studies to understand the effects on p-tyramine, m-tyramine, dopamine, and homovanillic acid in the mouse striatum .
    • Methods of Application : The administration of 2.5 -25 mg/kg of amfonelic acid produced a reduction in p-tyramine that lasted at least 8 hours. m-Tyramine was significantly increased and this was observed between 2 and 24 hours after drug treatment .
    • Results or Outcomes : The levels of homovanillic acid were increased within 4 hours after amfonelic acid administration . The results support the view that amfonelic acid and (+)-amphetamine would respectively release granular or newly synthesized dopamine, both actions being accompanied by an increase in tyrosine hydroxylase activity and dopamine turnover which in turn reduces p-tyramine but produces no change or an increase in m-tyramine .
  • Neuroprotective Studies

    • Summary of Application : Amfonelic acid has been shown to be neuroprotective against methamphetamine damage to dopamine neurons .
  • Antibiotic Research

    • Summary of Application : Amfonelic acid was discovered in the course of antibiotic research . It has potential antibiotic properties .
  • Dopamine Pathways and Reward System Studies

    • Summary of Application : Amfonelic acid is a widely used pharmacological tool for the study of the brain’s reward system, dopamine pathways, and the dopamine transporter .
  • Self-Administration Studies in Rats

    • Summary of Application : Rats are shown to self-administer amfonelic acid in a dose-dependent manner .

Safety And Hazards

Precautions should be taken to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

7-benzyl-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-20-11-15(18(22)23)16(21)14-9-8-13(19-17(14)20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHHJDGNBVQNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164877
Record name Amfonelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amfonelic acid

CAS RN

15180-02-6
Record name Amfonelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15180-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amfonelic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amfonelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amfonelic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMFONELIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR302AR19Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
MD Aceto, I Botton, M Levitt, R Martin… - European Journal of …, 1970 - Elsevier
… effects of amfonelic acid are dependent on the presence of stored and/or functional norepinephrine and/or dopamine. Compared to (+)-amphetamine amfonelic acid shows weak …
Number of citations: 30 www.sciencedirect.com
PA Shore - Journal of Pharmacy and Pharmacology, 1976 - Wiley Online Library
… Effect of amfonelic acid, haloperidol or their combination on rat striatal dopamine, HVA and Dopac. Values are mean concentrations, pg g-' f standard error. Rats were given the drugs …
Number of citations: 140 onlinelibrary.wiley.com
C Pu, JE Fisher, GD Cappon, CV Vorhees - Brain research, 1994 - Elsevier
… In this experiment, the effect of the dopamine uptake inhibitor amfonelic acid (AFA) on MA-induced dopaminergic neurotoxicity and astrocytic response was analyzed by combining …
Number of citations: 84 www.sciencedirect.com
CJ Schmidt, JW Gibb - European journal of pharmacology, 1985 - Elsevier
… In vitro, amfonelic acid blocked methamphetamine-induced [… [3H]amphetamine and amfonelic acid, no evidence was found … Furthermore, the ability of amfonelic acid to antagonize the …
Number of citations: 150 www.sciencedirect.com
SG Speciale Jr, F Karoum, RJ Wyatt - European Journal of Pharmacology, 1980 - Elsevier
… a non-amphetamine stimulant, amfonelic acid (AFA), on catechol… Amfonelic acid had no effect on catecholamines in the ganglia. … Amfonelic acid, on the other hand primarily elevated …
Number of citations: 22 www.sciencedirect.com
HH Miller, PA Shore - European Journal of Pharmacology, 1982 - Elsevier
… Effect of amfonelic acid (AFA), haloperidol and the combination on metabolism of stdatal newly … Shore, PA, 1976, Actions of amfonelic acid and other nonamphetamine stimulants on the …
Number of citations: 46 www.sciencedirect.com
GA Gudelsky, EE Nwajei, K Defife, JF Nash - Synapse, 1992 - Wiley Online Library
… , in rats treated with amfonelic acid. In contrast, amfonelic acid attenuated the stimulatory … not significantly altered by treatment with amfonelic acid. The haloperidol-induced increase …
Number of citations: 15 onlinelibrary.wiley.com
PC Waldmeier, H Huber, M Heinrich… - Biochemical …, 1985 - Elsevier
The non-amphetamine stimulant amfonelic acid (AFA) is known to enhance the effects of haloperidol, trifluoperazine and spiperone but not those of the atypical neuroleptics clozapine, …
Number of citations: 14 www.sciencedirect.com
RW Fuller, KW Perry, FP Bymaster… - Journal of Pharmacy …, 1978 - academic.oup.com
… ”, we bought pemoline and amfonelic acid might act by dilar … ) at 15 mg kg-l, amfonelic acid (Sterling-Winthrop) at 5 mg kg-l, … (+)%hetarnine and amfonelic acid were about equally *ive …
Number of citations: 50 academic.oup.com
PC Waldmeier, AM Buchle, K Stoecklin, B Fehr… - Journal of neural …, 1983 - Springer
… The non-amphetamine stimulant amfonelic acid (AFA), an inhibitor of dopamine (DA) uptake, has … Fuller, RW, Perry, KW: Amfonelic acid antagonism of dopamine and norepinephrine …
Number of citations: 9 link.springer.com

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